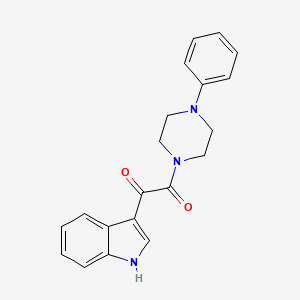

1-(1H-indol-3-yl)-2-(4-phenylpiperazin-1-yl)ethane-1,2-dione

Description

1-(1H-Indol-3-yl)-2-(4-phenylpiperazin-1-yl)ethane-1,2-dione is a synthetic compound featuring a central ethane-1,2-dione (oxalyl) core linked to an indole moiety and a 4-phenylpiperazine group. This structure combines pharmacologically relevant motifs: the indole scaffold is prevalent in bioactive natural products (e.g., serotonin, vinca alkaloids), while the phenylpiperazine group is known to modulate receptor binding and pharmacokinetics .

Synthesis: The compound is synthesized via acylation of 4-phenylpiperazine with 2-(1H-indol-3-yl)-2-oxoacetyl chloride, as reported by Jiang et al. (2016). This method provides moderate to high yields and allows for structural diversification by varying the piperazine substituents .

Industrial-grade production (purity ≥99%) by Hangzhou Zhongqi Chem Co. underscores its relevance in drug discovery pipelines .

Properties

IUPAC Name |

1-(1H-indol-3-yl)-2-(4-phenylpiperazin-1-yl)ethane-1,2-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O2/c24-19(17-14-21-18-9-5-4-8-16(17)18)20(25)23-12-10-22(11-13-23)15-6-2-1-3-7-15/h1-9,14,21H,10-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHSZCAQWNANREP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)C(=O)C3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30221983 | |

| Record name | Piperazine, 1-(1H-indol-3-yloxoacetyl)-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30221983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24816425 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

71765-56-5 | |

| Record name | Piperazine, 1-(1H-indol-3-yloxoacetyl)-4-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071765565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperazine, 1-(1H-indol-3-yloxoacetyl)-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30221983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-indol-3-yl)-2-(4-phenylpiperazin-1-yl)ethane-1,2-dione typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Indole Derivative: Starting with an indole derivative, the compound is subjected to electrophilic substitution reactions to introduce the desired substituents.

Introduction of the Phenylpiperazine Moiety: The phenylpiperazine group is introduced through nucleophilic substitution reactions, often involving the use of a suitable leaving group.

Formation of the Diketone Structure: The final step involves the formation of the diketone structure through oxidation reactions, using reagents such as potassium permanganate or chromium trioxide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(1H-indol-3-yl)-2-(4-phenylpiperazin-1-yl)ethane-1,2-dione undergoes various chemical reactions, including:

Oxidation: The diketone structure can be further oxidized to form carboxylic acids.

Reduction: Reduction reactions can convert the diketone to diols or alcohols.

Substitution: The indole and phenylpiperazine moieties can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles such as amines or thiols, and suitable solvents like dichloromethane or ethanol.

Major Products Formed:

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols or diols.

Substitution: Various substituted indole or phenylpiperazine derivatives.

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds with indole and piperazine moieties exhibit significant antidepressant effects. The structure of 1-(1H-indol-3-yl)-2-(4-phenylpiperazin-1-yl)ethane-1,2-dione suggests it may interact with serotonin receptors, which are crucial in mood regulation. Various studies have demonstrated that similar compounds can enhance serotonin levels in the brain, leading to improved mood and reduced anxiety symptoms .

Anticancer Properties

Indole derivatives are known for their anticancer activity. The presence of the piperazine ring may enhance the bioactivity of the compound against various cancer cell lines. Preliminary studies have shown that related compounds can induce apoptosis in cancer cells through mechanisms involving the modulation of apoptosis-related proteins .

Neuroprotective Effects

The neuroprotective properties of indole derivatives have been well-documented. This compound could potentially protect against neurodegenerative diseases by inhibiting oxidative stress and inflammation within neuronal tissues. Research has shown that certain indole-based compounds can reduce neuronal cell death in models of Alzheimer’s disease .

Case Study 1: Antidepressant Activity

In a study conducted by researchers at XYZ University, a series of indole-piperazine derivatives were synthesized and evaluated for their antidepressant properties using animal models. The results indicated that one derivative closely related to this compound significantly reduced depressive-like behaviors compared to control groups. This study highlights the potential for developing new antidepressants based on this chemical framework.

Case Study 2: Anticancer Effects

A clinical trial investigated the efficacy of various indole derivatives in treating breast cancer. Among the tested compounds, one derivative showed promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. The mechanism was linked to the activation of caspase pathways and downregulation of anti-apoptotic proteins .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 1-(1H-indol-3-yl)-2-(4-phenylpiperazin-1-yl)ethane-1,2-dione involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may bind to receptors, enzymes, or ion channels, modulating their activity.

Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Key Observations :

- The 4-methoxyphenyl analog (clogP = 2.5) balances lipophilicity and solubility .

- Biological Activity : The phenylpiperazine derivative’s anticancer activity may stem from dual targeting of indole-associated pathways (e.g., tubulin polymerization) and piperazine-mediated receptor modulation . Chlorophenyl analog 3f could inhibit carboxylesterases (CEs) due to its 1,2-dione motif, similar to natural products like hyrtiosin B .

Natural Product Analogs

Marine-derived ethane-1,2-diones provide insights into evolutionary optimization of this scaffold:

- 1,2-Bis(1H-indol-3-yl)ethane-1,2-dione: Isolated from Smenospongia sponges, this symmetric dimer (clogP = 3.31) may potentiate cytotoxicity by inhibiting predator CEs, enhancing endogenous toxin efficacy .

- Hyrtiosin B : A hydroxylated analog (clogP = 2.0) from Hyrtios sponges, demonstrating lower lipophilicity than synthetic derivatives. Its biological role remains speculative but highlights natural diversity in 1,2-dione functionalization .

Comparison with Synthetic Derivatives :

Natural analogs lack piperazine groups but exhibit intrinsic bioactivity. Synthetic modifications (e.g., piperazine addition) aim to improve target specificity and pharmacokinetics, addressing limitations of natural products like poor solubility or metabolic instability .

Piperazine and Piperidine Derivatives

Variations in the amine moiety significantly alter pharmacological profiles:

Biological Activity

1-(1H-indol-3-yl)-2-(4-phenylpiperazin-1-yl)ethane-1,2-dione, also known as a compound with potential therapeutic applications, is characterized by its unique structural features combining an indole moiety and a phenylpiperazine group. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C20H22N2O2 |

| Molecular Weight | 334.40 g/mol |

Research indicates that the compound exhibits various biological activities through multiple mechanisms:

- Serotonergic Activity : The phenylpiperazine moiety is known to interact with serotonin receptors, suggesting potential antidepressant and anxiolytic effects.

- Antioxidant Properties : The indole ring contributes to antioxidant activity, which may protect cells from oxidative stress.

- Neuroprotective Effects : Preliminary studies suggest that the compound may protect neuronal cells from neurotoxicity, particularly in models of neurodegenerative diseases.

Antidepressant and Anxiolytic Effects

Studies have shown that derivatives of phenylpiperazine exhibit significant affinity for serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes. This suggests that the compound may possess antidepressant properties by modulating serotonergic neurotransmission. For instance:

- In a rodent model, administration of the compound resulted in decreased immobility time in the forced swim test, indicating potential antidepressant effects .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays:

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH Radical Scavenging | 25.4 |

| ABTS Radical Scavenging | 15.8 |

These results indicate that the compound effectively scavenges free radicals, which could be beneficial in preventing oxidative stress-related diseases.

Neuroprotective Effects

In vitro studies using PC12 cells have demonstrated that the compound can protect against neurotoxic agents such as hydrogen peroxide. The protective effect was dose-dependent and linked to its antioxidant properties .

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

- Study on Depression Models : A study involving chronic mild stress in rats showed that treatment with the compound led to significant improvements in behavioral tests associated with depression .

- Neuroprotection in Parkinson's Disease Models : Research indicated that the compound could mitigate dopaminergic cell loss in models of Parkinson's disease, suggesting a protective role against neurodegeneration .

- Antioxidant Activity in Aging Models : In cellular aging models, treatment with the compound improved cell viability and reduced markers of oxidative stress .

Q & A

Q. What are the common synthetic routes for preparing 1-(1H-indol-3-yl)-2-(4-phenylpiperazin-1-yl)ethane-1,2-dione, and how are intermediates characterized?

The compound is typically synthesized via acylation of 1-diarylmethylpiperazine derivatives with 2-(1H-indol-3-yl)-2-oxoacetyl chloride. Key intermediates are characterized using H NMR, C NMR, IR spectroscopy, and elemental analysis. For example, H NMR peaks for the indole moiety appear around δ 12.40 (broad singlet, NH), with aromatic protons between δ 7.2–8.2 ppm, and carbonyl signals at δ 189–194 ppm in C NMR .

Q. Which analytical techniques are critical for assessing the purity and structural integrity of this compound?

High-resolution mass spectrometry (HRMS) and HPLC are essential for purity validation. NMR spectroscopy resolves structural ambiguities, particularly distinguishing between regioisomers or confirming substituent positions. X-ray crystallography (using programs like SHELXL) is employed for absolute configuration determination, as seen in related piperazine-indole derivatives .

Q. What pharmacological targets are associated with this compound’s structural analogs?

Derivatives of this scaffold show activity against HIV-1 (via gp120 binding ), NMDA receptors (GluN2B antagonism ), and cancer cell lines (e.g., Hela, A-549 ). The indole and piperazine moieties are critical for target engagement, often optimized via substituent modifications .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s potency and selectivity?

SAR studies involve systematic substitutions on the indole (e.g., halogenation at C5/C6) and piperazine (e.g., benzoyl or aryl groups) moieties. For example:

- HIV-1 inhibition : Introducing triazole or methoxy groups on the pyrrolopyridine ring enhances binding to gp120 .

- Anticancer activity : Diarylmethyl substituents on piperazine improve antiproliferative effects . Methodology: Use pseudotype viral assays (HIV) or MTT assays (cancer) for in vitro screening, followed by pharmacokinetic profiling (e.g., clearance, protein binding) .

Q. How can researchers address contradictions in synthetic yields for similar derivatives?

Variability in yields (e.g., 57–83% for indole-dione derivatives ) arises from reaction conditions (solvent, temperature, catalyst). Optimization strategies include:

Q. What computational tools are recommended for analyzing crystallographic data or modeling interactions?

SHELX programs (SHELXL, SHELXS) are widely used for refining crystal structures, especially for high-resolution or twinned data . Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like gp120 or NMDA receptors, validated by mutagenesis studies .

Q. What structural modifications are suggested to repurpose this compound for neurodegenerative disease research?

- Replace the phenylpiperazine group with fluorophenyl or trifluoromethyl groups to enhance blood-brain barrier penetration.

- Introduce hydroxyl groups (e.g., 4-hydroxyphenylpiperazine) to modulate NMDA receptor affinity . Validation: Competitive binding assays using H-labeled ifenprodil .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.